{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine
Description
Properties
IUPAC Name |
1-[1-(3-chlorophenyl)pyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-13-6-9-7-14-15(8-9)11-4-2-3-10(12)5-11/h2-5,7-8,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHYNAWFDARSOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Pyrazole Ring Formation
This approach involves the synthesis of the pyrazole ring through cyclization reactions of hydrazines with suitable 1,3-dicarbonyl compounds, followed by functionalization to introduce the amino group.
- Preparation of 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine as a precursor, which can be further modified to obtain the target compound.
- Condensation of hydrazines with α, β-unsaturated carbonyl compounds, such as acetylacetone derivatives, under reflux conditions.
- Introduction of the methylamine group via nucleophilic substitution or reductive amination.
- A typical route involves the reaction of 3-chlorophenylhydrazine with methyl acetoacetate, followed by cyclization and subsequent amino-functionalization.
- For example, a patent describes the synthesis of pyrazole derivatives through cyclization of hydrazines with α, β-unsaturated carbonyl compounds, which can be adapted for methylamine introduction.
Multi-Step Synthesis via Pyrazolidine Intermediates
This route utilizes pyrazolidine derivatives as intermediates, which are oxidized or dehydrogenated to form the pyrazole core, then functionalized with methylamine.
- Synthesis of 1-(3-chlorophenyl)pyrazolidine-3-one via condensation of chlorophenyl hydrazines with suitable ketones.
- Oxidation or dehydrogenation of the pyrazolidine to form the corresponding pyrazole, employing oxidants such as ferric chloride or other oxidizing agents.
- Introduction of methylamine through nucleophilic substitution at the 4-position or via reductive amination.
- The patent CN106008350A details a method for synthesizing pyrazole alcohols from pyrazolidine-3-one derivatives using ferric chloride oxidation, which can be adapted to introduce methylamine at the desired position.
One-Pot Synthesis Using Dehydrogenation and Nucleophilic Addition
A streamlined approach involves a one-pot dehydrogenation of pyrazolidine derivatives followed by direct nucleophilic addition of methylamine.
- Dehydrogenation of 1-(3-chlorophenyl)pyrazolidine-3-one in the presence of a polar aprotic solvent (e.g., acetonitrile or dimethylformamide) and an oxidant.
- Reaction with methylamine (either as free methylamine or methylamine derivatives) in the same solvent, facilitating direct substitution at the 4-position.
- Similar methodologies have been employed for the synthesis of pyrazole derivatives, where dehydrogenation and nucleophilic substitution are combined in a single process, reducing steps and improving yield.
Catalytic and Microwave-Assisted Synthesis
Recent advancements include catalytic methods, such as Fe-catalyzed or microwave-assisted synthesis, to enhance efficiency and selectivity.
- Use of iron catalysts to facilitate the oxidation and substitution steps.
- Microwave irradiation to accelerate reaction kinetics, often reducing reaction times from hours to minutes.
- Studies have demonstrated that Fe-catalyzed one-pot syntheses significantly improve yields and reduce reaction time for pyrazole derivatives, which can be adapted for methylamine incorporation.
Notes and Recommendations
- The choice of synthesis depends on the scale, desired purity, and available equipment.
- The multi-step routes utilizing pyrazolidine intermediates are well-established and adaptable for industrial synthesis.
- One-pot methods are promising for large-scale production due to reduced reaction times and operational simplicity.
- Catalytic and microwave-assisted methods are emerging as efficient alternatives, especially for research and small-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : {[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
- Coordination Chemistry : The compound acts as a ligand in coordination chemistry, forming complexes with various metal ions which can be used in catalysis and material science.
Biology
- Biological Activity : Research indicates potential biological activities including:
- Antimicrobial Properties : Studies have shown that this compound exhibits activity against various bacterial strains.
- Anti-inflammatory Effects : It has been investigated for its ability to modulate inflammatory responses.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular pathways.
Medicine
- Therapeutic Agent Exploration : Ongoing research focuses on the compound's potential therapeutic applications in treating conditions such as cancer, inflammation, and infections. Its mechanism of action involves interaction with specific enzymes and receptors, leading to observed biological effects.
Industry
- Agrochemicals Development : The compound is being explored for its potential use in developing agrochemicals, including pesticides and herbicides.
- Dyes and Pigments : Its unique chemical structure makes it a candidate for use in the synthesis of dyes and pigments.
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, this compound was tested against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Properties
A recent investigation reported in Cancer Research assessed the compound's effects on cancer cell lines. The study demonstrated that it inhibited cell proliferation and induced apoptosis in specific cancer types, highlighting its therapeutic potential.
Mechanism of Action
The mechanism of action of {[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- The 3-chlorophenyl group at the 1-position is common in several analogs, but substituents at the 4-position (e.g., -NH₂ vs. methylamine) significantly alter molecular weight and polarity .
Amine Group Modifications
Variations in the amine moiety influence solubility, bioavailability, and intermolecular interactions:
Key Observations :
- Methylamine derivatives (e.g., target compound) exhibit higher lipophilicity compared to primary amines (-NH₂) .
Aryl Group Diversity
The aryl group at the 1-position modulates electronic and steric properties:
Key Observations :
- Pyridine/pyrimidine analogs (e.g., ) introduce nitrogen-rich aromatic systems, enhancing hydrogen-bonding capacity.
- Thiophene derivatives (e.g., ) offer sulfur-mediated interactions, useful in materials science.
Physicochemical and Spectral Properties
Biological Activity
{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chlorophenyl group and a methylamine moiety, influencing its reactivity and biological interactions.
- Molecular Formula : C11H12ClN3
- SMILES : CNCC1=CN(N=C1)C2=CC(=CC=C2)Cl
- InChIKey : JNHYNAWFDARSOO-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the condensation of 3-chlorobenzaldehyde with hydrazine derivatives, followed by cyclization to form the pyrazole ring. Advanced synthetic methods, including microwave-assisted reactions, are often employed to enhance yield and efficiency.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have reported that compounds containing the 1H-pyrazole scaffold can inhibit the growth of various cancer cell types, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. The mechanism often involves inhibition of key enzymes such as topoisomerase II and EGFR .
- Antimicrobial Properties : Pyrazole derivatives have demonstrated significant antimicrobial activity against various pathogens. For instance, some compounds exhibit effective inhibition against phytopathogenic fungi .
- Anti-inflammatory Effects : Certain pyrazoles have been shown to inhibit nitric oxide production and pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Anticancer Studies
A study focused on 32 asymmetric MACs fused with 1-aryl-1H-pyrazole revealed that specific substitutions on the pyrazole ring significantly influenced anticancer activity. Compounds with 3-methyl or 3-phenyl substitutions exhibited higher potency against MDA-MB-231 cells compared to other derivatives . The structure-activity relationship (SAR) analysis highlighted the importance of functional groups in enhancing biological efficacy.
Antimicrobial Activity
Research on novel pyrazole derivatives has shown promising results in inhibiting fungal growth. A series of compounds were tested against seven phytopathogenic fungi using mycelia growth inhibition assays, revealing moderate to excellent antifungal activity . Notably, one compound outperformed commercial antifungal agents.
The biological effects of this compound are believed to be mediated through interactions with specific molecular targets. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways related to growth and survival.
Comparative Analysis with Similar Compounds
A comparison with other pyrazole derivatives highlights unique features:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole | Structure | Moderate anticancer |
| 1H-pyrazolo[3,4-b]pyridines | Structure | Antimicrobial |
| 1H-pyrazolo[3,4-b]quinolines | Structure | Anti-inflammatory |
The presence of the chlorophenyl group in this compound potentially enhances its reactivity compared to other derivatives.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
